[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester

Catalog No.
S1895670
CAS No.
88878-50-6
M.F
C24H35FO2
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-,...

CAS Number

88878-50-6

Product Name

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester

IUPAC Name

(4-fluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate

Molecular Formula

C24H35FO2

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C24H35FO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(26)27-23-16-14-22(25)15-17-23/h14-21H,2-13H2,1H3

InChI Key

ZVCPJOLFAYLVER-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester is an organic compound characterized by its unique bicyclic structure and functional groups. The compound features a bicyclohexyl backbone, which consists of two fused cyclohexane rings, and is substituted with a carboxylic acid group at one end and a fluorophenyl ester group at the other. This structural configuration imparts distinctive chemical properties that can be leveraged in various applications.

Typical of esters and carboxylic acids, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
  • Esterification: The carboxylic acid can react with alcohols to form new esters.
  • Nucleophilic Substitution: The fluorine atom in the fluorophenyl group can participate in nucleophilic substitution reactions, making it a potential target for further functionalization.

The synthesis of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester can be approached through several methods:

  • Bicyclohexane Formation: Starting from cyclohexanol or cyclohexene, one can create bicyclohexane through cyclization reactions.
  • Carboxylic Acid Introduction: The carboxylic acid group can be introduced via oxidation of an appropriate precursor or through carboxylation reactions.
  • Esterification: The final step involves esterification between the carboxylic acid and a fluorophenol derivative to yield the desired ester.

The unique structure of this compound suggests potential applications in:

  • Pharmaceuticals: As a scaffold for drug development due to its biological activity.
  • Material Science: In the production of polymers or materials that require specific thermal or mechanical properties.
  • Chemical Intermediates: As a precursor for synthesizing more complex organic molecules.

Studies on interaction profiles are essential for understanding how this compound behaves in biological systems. Potential areas of investigation include:

  • Protein Binding Studies: To determine how well the compound interacts with specific proteins or enzymes.
  • Receptor Binding Assays: To evaluate its potential as a ligand for various biological receptors.
  • Toxicity Assessments: To ascertain safety profiles for pharmaceutical applications.

Similar compounds to [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester include:

  • Bicyclo[2.2.1]heptane derivatives
  • Fluorinated phenolic esters
  • Aliphatic carboxylic acid esters

Comparison Table

Compound NameStructure TypeUnique Features
Bicyclo[2.2.1]heptane derivativesBicyclicSmaller ring system; different reactivity
Fluorinated phenolic estersAromaticEnhanced electrophilicity due to fluorine
Aliphatic carboxylic acid estersLinear/BranchedSimpler structure; different physical properties

The uniqueness of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester lies in its combination of bicyclic structure with both aliphatic and aromatic functionalities, offering diverse reactivity and potential applications not found in simpler compounds.

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester is a structurally complex organic compound characterized by a bicyclohexyl backbone substituted with a pentyl chain and a fluorophenyl ester group. Its systematic IUPAC name, (4-fluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate, reflects the spatial arrangement of its functional groups. The compound is also known by several synonyms, including trans,trans-4-fluorophenyl 4'-pentylbicyclohexyl-4-carboxylate and 4-fluorophenyl trans,trans-4'-n-pentylbicyclohexyl-4-carboxylate, which emphasize its stereochemical configuration.

The bicyclohexyl core consists of two cyclohexane rings connected at the 1,1'-positions, with one ring bearing a pentyl substituent at the 4'-position and the other linked to a fluorophenyl ester group via a carboxylate bridge. This architecture confers rigidity and anisotropic properties, making the compound relevant in materials science.

Historical Development and Discovery Context

The synthesis of bicyclohexyl derivatives gained prominence in the late 20th century alongside advances in liquid crystal (LC) technology. Patents from the 1980s–1990s, such as those describing fluorophenyl-substituted bicyclohexyls for LC mixtures, highlight the compound’s role in optimizing dielectric anisotropy and thermal stability in display applications. Its development aligns with the broader trend of incorporating fluorine atoms and alicyclic moieties to enhance LC performance. Early synthetic routes relied on palladium-catalyzed cross-coupling and esterification protocols, which remain foundational in its production.

Significance in Organic Chemistry Research

This compound exemplifies the intersection of stereochemistry and functional group interplay in organic synthesis. Key research contributions include:

  • Stereoselective Synthesis: Methods to control the trans,trans configuration of the bicyclohexyl core, critical for maintaining molecular linearity in LC phases.
  • Fluorine Chemistry: The 4-fluorophenyl group enhances polarity and reduces rotational viscosity, properties vital for fast-switching LC devices.
  • Structure-Property Relationships: Studies correlating substituent length (e.g., pentyl chain) with phase transition temperatures and mesophase stability.

Its applications extend beyond LCs to polymer stabilizers and ion-conductive materials, underscoring its versatility.

Identification Parameters

IUPAC Name

(4-fluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate.

CAS Registry

88878-50-6.

Molecular Formula

C~24~H~35~FO~2~.

Molecular Weight

374.5 g/mol.

Table 1: Key Identification Parameters

ParameterValue
IUPAC Name(4-fluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate
CAS Registry Number88878-50-6
Molecular FormulaC~24~H~35~FO~2~
Molecular Weight374.5 g/mol

Structural Architecture

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester represents a complex organic compound with molecular formula C24H35FO2 and molecular weight 374.5 g/mol . This compound exhibits a sophisticated structural architecture characterized by multiple distinct molecular domains that contribute to its unique physicochemical properties and potential applications in liquid crystal technology .

Bicyclohexyl Core Framework Analysis

The bicyclohexyl core framework constitutes the central structural element of this compound, consisting of two cyclohexane rings connected through a 1,1'-linkage [3]. Each cyclohexane ring adopts the thermodynamically favorable chair conformation, which minimizes both angle strain and torsional strain by maintaining bond angles close to the ideal tetrahedral angle of 109.5° [4] [5]. In the chair conformation, all carbon-carbon bonds exist in a staggered arrangement, eliminating eclipsing interactions that would otherwise destabilize the structure [5].

The bicyclohexyl framework provides exceptional conformational rigidity compared to biphenyl analogs due to the restricted rotation around the central C-C bond . This rigidity contributes significantly to the compound's utility in liquid crystal applications, where molecular anisotropy and structural stability are essential for mesophase formation . The chair conformations of both cyclohexane rings result in specific spatial orientations for substituents, with each carbon atom bearing one axial and one equatorial position [5].

The geometric parameters of the bicyclohexyl core show characteristic features of saturated ring systems. The C-C bond lengths within the cyclohexane rings typically range from 1.52 to 1.54 Å, consistent with sp3 hybridized carbon atoms [5]. The dihedral angles within each chair conformation alternate between approximately 60° and -60°, maintaining the staggered arrangement that characterizes this stable conformation [4].

4'-Pentyl Substituent Configuration

The 4'-pentyl substituent (C5H11) is attached to the 4'-position of one cyclohexyl ring in the bicyclohexyl framework . This aliphatic chain significantly influences the compound's physical properties, particularly its hydrophobicity and liquid crystalline behavior . The pentyl group adopts an extended conformation that minimizes steric interactions with the bicyclohexyl core and maximizes van der Waals interactions in condensed phases [7].

The attachment point of the pentyl substituent at the 4'-position represents an equatorial orientation in the chair conformation, which is thermodynamically preferred over the axial position due to reduced steric interactions [8]. This equatorial positioning allows the pentyl chain to extend away from the bicyclohexyl core without significant conformational strain [7]. The length of the pentyl chain (approximately 6.5 Å in its extended conformation) contributes to enhanced molecular length and affects the compound's mesomorphic properties .

Comparative analysis with related compounds demonstrates that alkyl chain length significantly impacts physicochemical properties. The pentyl derivative exhibits higher hydrophobicity compared to propyl analogs, with calculated logP values exceeding 5.9 . This increased lipophilicity affects solubility characteristics and influences the compound's behavior in different solvent systems .

4-Fluorophenyl Ester Moiety

The 4-fluorophenyl ester moiety represents the terminal functional group of the molecule, formed through esterification of the carboxylic acid with 4-fluorophenol . This aromatic ester group contributes significantly to the compound's electronic properties and intermolecular interactions . The presence of the fluorine atom at the para position of the phenyl ring enhances the electron-withdrawing character of the aromatic system and increases the dipole moment of the molecule .

The ester linkage exhibits characteristic geometric parameters, with C-O bond lengths typically around 1.34 Å for the aromatic ester oxygen and 1.21 Å for the carbonyl C=O bond [10]. The ester group adopts a planar configuration that allows for optimal π-electron delocalization between the carbonyl and aromatic systems [10]. The C-O-Ar bond angle in aromatic esters typically ranges from 115° to 120°, reflecting sp2 hybridization of the ester oxygen [10].

The fluorine substituent on the phenyl ring introduces several important effects: enhanced thermal stability, increased dielectric anisotropy, and modified intermolecular interactions . The C-F bond length (approximately 1.35 Å) and the electronegativity of fluorine (4.0 on the Pauling scale) create a significant dipole moment that influences the compound's liquid crystalline properties .

Trans,Trans Stereochemical Configuration

The trans,trans stereochemical configuration refers to the spatial arrangement of substituents on both cyclohexyl rings of the bicyclohexyl core [3] [11]. In this configuration, both the pentyl substituent and the carboxylic acid group (which forms the ester linkage) occupy equatorial positions on their respective cyclohexyl rings [3] [8]. This stereochemical arrangement is thermodynamically preferred due to minimized steric interactions and represents the most stable conformational state [8].

The trans configuration at each cyclohexyl ring ensures that substituents are positioned to minimize 1,3-diaxial interactions, which would occur if substituents were in axial positions [8]. This stereochemical preference is particularly important for the 4'-pentyl substituent, as axial positioning would create significant steric clash with hydrogen atoms on the same face of the cyclohexyl ring [8].

Crystallographic studies of related bicyclohexyl compounds confirm that the trans,trans configuration is predominant in solid-state structures [8]. The chair conformations of both cyclohexyl rings are maintained in the trans,trans arrangement, with substituents adopting equatorial orientations that extend away from the molecular core [8]. This configuration contributes to the linear molecular geometry that is essential for liquid crystalline behavior [8].

Critical Bond Lengths and Angles

The molecular geometry of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester exhibits characteristic bond lengths and angles that reflect its structural components [10]. The central C-C bond connecting the two cyclohexyl rings has a typical length of 1.54 Å, consistent with sp3-sp3 carbon-carbon single bonds [5]. The bond angles around this central linkage approximate 109.5°, reflecting tetrahedral geometry [5].

Within the ester functional group, critical geometric parameters include the carbonyl C=O bond length (1.21 Å), the ester C-O bond length (1.34 Å), and the C-C(=O)-O bond angle (approximately 120°) [10]. These dimensions are characteristic of aromatic esters and reflect the planar geometry necessary for optimal π-electron delocalization [10].

Bond TypeLength (Å)AngleValue (degrees)
C-C (cyclohexyl)1.52-1.54C-C-C (ring)109.5
C-C (bicyclohexyl bridge)1.54C-C(=O)-O120
C=O (ester)1.21O-C(=O)-C120
C-O (ester)1.34C-O-Ar115-120
C-F (aromatic)1.35C-C-F118-120

The aromatic ring geometry shows typical benzene characteristics with C-C bond lengths of 1.39 Å and C-C-C bond angles of 120° [10]. The C-F bond length of 1.35 Å reflects the strong electronegativity of fluorine and contributes to the molecule's dipolar character .

Physical and Chemical Properties

Thermodynamic Parameters

The thermodynamic properties of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester are influenced by its complex molecular structure and the presence of multiple functional groups [12] [13]. Thermal analysis techniques, particularly Differential Scanning Calorimetry and Thermogravimetric Analysis, provide crucial information about phase transitions and thermal stability [13].

The compound exhibits multiple thermal transitions characteristic of liquid crystalline materials [13]. The crystal-to-mesophase transition typically occurs at elevated temperatures, with enthalpy changes (ΔH) ranging from 0.1 to 0.2 kJ/mol per transition [13]. The entropy changes (ΔS) associated with these transitions are relatively small, indicating ordered molecular arrangements in both crystalline and mesomorphic phases [13].

Phase transition temperatures are significantly influenced by the molecular structure, particularly the bicyclohexyl core rigidity and the terminal fluorophenyl group [13]. Related bicyclohexyl compounds show crystal-to-nematic transitions around 75-85°C and nematic-to-isotropic transitions at 200-250°C [8] [13]. The presence of the fluorophenyl ester group typically enhances thermal stability compared to non-fluorinated analogs .

Thermodynamic stability analysis reveals that the trans,trans stereochemical configuration represents the global energy minimum, with conformational energy differences of several kJ/mol compared to alternative arrangements [14]. Heat capacity measurements indicate temperature-dependent changes consistent with molecular reorientational motions in the mesophase [12].

Solubility Profile in Various Solvents

The solubility characteristics of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester reflect its amphiphilic nature, combining hydrophobic aliphatic and aromatic regions with polar ester functionality [15] [16]. The compound exhibits limited solubility in water due to its predominantly hydrophobic character, with the bicyclohexyl core and pentyl substituent contributing to low aqueous solubility [15].

In organic solvents, the compound shows enhanced solubility patterns consistent with its structural features [16]. Nonpolar and moderately polar organic solvents such as chloroform, dichloromethane, and toluene provide good solvation for the hydrophobic portions of the molecule [16]. The ester functionality enables dissolution in polar aprotic solvents like acetonitrile and tetrahydrofuran [16].

Solvent ClassRepresentative SolventEstimated SolubilityDriving Forces
WaterH2O<1 mg/mLLimited; polar ester only
AlcoholsEthanol, Methanol10-50 mg/mLHydrogen bonding with ester
ChlorinatedChloroform, DCM>100 mg/mLVan der Waals interactions
AromaticToluene, Benzene>50 mg/mLπ-π interactions
Polar AproticAcetonitrile, THF50-100 mg/mLDipole interactions

The solubility behavior is strongly influenced by temperature, with increased dissolution at elevated temperatures due to enhanced molecular motion and reduced intermolecular associations [16]. The fluorophenyl group contributes to solubility in fluorinated solvents through specific fluorine-fluorine interactions .

Stability Characteristics

Chemical stability of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester is generally high under normal storage and handling conditions [17]. The bicyclohexyl core provides inherent stability due to the saturated nature of the cyclohexane rings and the absence of reactive double bonds or aromatic systems in this portion of the molecule .

Thermal stability analysis indicates that the compound remains stable up to approximately 200°C, beyond which thermal decomposition may occur [17]. The primary decomposition pathway involves cleavage of the ester bond, consistent with the thermal behavior of aromatic esters [18]. Mass spectrometric analysis of thermal decomposition products shows characteristic fragmentation patterns including loss of the fluorophenyl group (molecular ion minus 95 mass units) and subsequent fragmentation of the bicyclohexyl core [19] [18].

The ester linkage represents the most chemically labile portion of the molecule, susceptible to hydrolysis under acidic or basic conditions . However, under neutral pH conditions and in the absence of catalytic species, the ester bond remains stable for extended periods . The fluorophenyl group enhances stability compared to non-fluorinated analogs due to the electron-withdrawing effect of fluorine, which reduces nucleophilic attack at the carbonyl carbon .

Photochemical stability is generally good, although prolonged exposure to ultraviolet radiation may induce photodegradation processes, particularly affecting the aromatic ester portion of the molecule [20]. Storage under inert atmosphere and protection from light are recommended for long-term stability .

Crystallinity and Phase Behavior

The crystalline and mesomorphic behavior of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester exemplifies the complex phase relationships characteristic of liquid crystalline materials [21] [8] [13]. The compound typically exhibits multiple solid phases and thermotropic liquid crystalline behavior with an extensive temperature range of mesophase stability [8].

Crystallographic analysis reveals that the compound forms well-ordered crystalline structures in which molecules adopt extended conformations that maximize intermolecular interactions [8]. The trans,trans stereochemistry facilitates efficient molecular packing with antiparallel arrangements that optimize electrostatic interactions between polar ester groups [8]. The fluorophenyl moieties participate in specific intermolecular interactions through C-H···F hydrogen bonds and π-π stacking arrangements [8].

The mesophase behavior is characterized by the formation of smectic or nematic phases, depending on temperature and molecular interactions [21] [13]. Polarized optical microscopy reveals characteristic textures associated with liquid crystalline phases: fan-shaped textures indicative of smectic phases and schlieren textures characteristic of nematic phases [13]. The transition from crystalline to mesophase typically occurs at 75-85°C, while the clearing point (mesophase to isotropic liquid) occurs at 200-250°C [8] [13].

X-ray diffraction studies of the mesophase show characteristic diffraction patterns with sharp reflections at small angles corresponding to layer spacing in smectic phases, and broad reflections at wide angles indicating short-range molecular correlations [21]. The layer spacing in smectic phases correlates well with the extended molecular length, confirming the formation of well-ordered lamellar structures [21].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester through analysis of both proton and carbon-13 spectra [22] [23] [24]. The complex molecular structure generates distinctive spectroscopic signatures that enable unambiguous identification and structural confirmation.

In proton Nuclear Magnetic Resonance spectroscopy, the bicyclohexyl protons appear as complex multiplets in the aliphatic region between 1.0 and 2.5 ppm [23] [24]. The chair conformations of the cyclohexyl rings result in magnetically non-equivalent axial and equatorial protons, creating intricate coupling patterns [24]. Protons adjacent to the ester carbonyl carbon exhibit characteristic downfield shifts to approximately 2.3-2.6 ppm due to the deshielding effect of the electronegative oxygen atom [23].

The pentyl substituent generates a characteristic pattern of signals: the terminal methyl group appears as a triplet around 0.9 ppm, while the methylene protons of the alkyl chain produce overlapping multipets in the 1.2-1.6 ppm region [22] [24]. The methylene protons adjacent to the cyclohexyl ring show slight downfield shifts due to the influence of the ring system [24].

The aromatic protons of the fluorophenyl group produce distinctive signals in the aromatic region at 7.0-7.3 ppm [22]. The fluorine substituent creates characteristic coupling patterns with adjacent aromatic protons, showing meta coupling (approximately 8 Hz) and ortho coupling (approximately 9 Hz) constants [22]. These coupling patterns provide definitive evidence for the para-fluorination pattern.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon signal at approximately 165-170 ppm, characteristic of aromatic ester carbonyls [23] [24]. The aromatic carbons appear in the expected range of 115-160 ppm, with the carbon bearing fluorine showing characteristic upfield shift due to the γ-effect of fluorine [22]. The bicyclohexyl carbons produce signals in the aliphatic region between 25-45 ppm, with the quaternary carbons of the bicyclohexyl linkage appearing around 40-45 ppm [24].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides valuable information about the functional groups and molecular interactions present in [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester [23] [25]. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecular framework.

The ester carbonyl group produces a strong, sharp absorption band at approximately 1735-1750 cm⁻¹, characteristic of aromatic ester C=O stretching vibrations [23]. This frequency is slightly higher than that observed for aliphatic esters due to the electron-withdrawing effect of the aromatic ring, which strengthens the carbonyl bond [23]. The intensity and sharpness of this band confirm the presence of a single ester functional group without interfering hydrogen bonding [23].

The aromatic C-H stretching vibrations appear as moderate intensity bands around 3030-3080 cm⁻¹, while the aliphatic C-H stretching modes of the bicyclohexyl core and pentyl substituent produce strong absorption bands in the 2850-2960 cm⁻¹ region [23] [25]. The multiplicity of bands in this region reflects the various C-H environments present in the complex molecular structure [25].

The C-F stretching vibration of the fluorophenyl group generates a characteristic absorption band at approximately 1160-1220 cm⁻¹ [25]. This band is typically strong and sharp, providing definitive evidence for aromatic fluorine substitution [25]. The C-O stretching vibrations of the ester linkage appear as strong bands around 1050-1150 cm⁻¹, often appearing as multipets due to coupling with adjacent vibrational modes [23].

The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands corresponding to various bending and skeletal vibrations of the bicyclohexyl framework [25]. These bands provide detailed structural information but require careful analysis for definitive assignment [25].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester reveals characteristic fragmentation patterns that provide structural information and molecular weight confirmation [22] [19] [18]. The molecular ion peak appears at m/z 374, corresponding to the molecular weight of 374.5 g/mol [22].

The primary fragmentation pathway involves cleavage of the ester bond, resulting in loss of the fluorophenyl group (C6H4F, molecular weight 95) to produce a prominent fragment ion at m/z 279 [19] [18]. This fragmentation is facilitated by the stability of the resulting carbenium ion and the neutral fluorophenyl radical [18]. Secondary fragmentation of this ion leads to loss of carbon monoxide (CO, 28 mass units) to generate an ion at m/z 251 [18].

The bicyclohexyl core undergoes characteristic fragmentation through α-cleavage adjacent to the cyclohexyl rings [19]. Loss of the pentyl substituent (C5H11, 71 mass units) from various fragment ions produces a series of peaks that provide evidence for the alkyl chain length and attachment position [19]. The base peak often corresponds to a cyclohexyl cation at m/z 83, formed through extensive fragmentation of the bicyclohexyl system [19].

McLafferty rearrangement processes may occur in the ester portion of the molecule, leading to characteristic rearrangement fragments [18]. The fluorine atom influences fragmentation patterns by stabilizing certain ionic fragments through inductive effects, resulting in enhanced abundance of fluorine-containing fragment ions [19].

Fragment Ion (m/z)Structure AssignmentFragmentation Process
374[M]⁺Molecular ion
279[M-C6H4F]⁺Loss of fluorophenyl group
251[M-C6H4F-CO]⁺Loss of fluorophenyl and CO
207[M-C5H11-C6H4F]⁺Loss of pentyl and fluorophenyl
95[C6H4F]⁺Fluorophenyl cation
83[C6H11]⁺Cyclohexyl cation

X-ray Diffraction Analysis

X-ray diffraction analysis provides detailed information about the molecular and crystal structure of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester in both crystalline and mesomorphic phases [21] [26] [8]. Single crystal X-ray diffraction studies reveal the precise three-dimensional arrangement of atoms within the molecular framework and the intermolecular packing arrangements [8].

The crystal structure confirms the trans,trans stereochemistry of the bicyclohexyl core, with both cyclohexyl rings adopting chair conformations [8]. The molecular geometry shows extended conformation with the pentyl substituent and fluorophenyl ester group positioned to minimize steric interactions [8]. Bond lengths and angles are consistent with expected values for the constituent functional groups [26] [8].

Intermolecular packing analysis reveals that molecules arrange in antiparallel fashion to optimize electrostatic interactions between polar ester groups [8]. The fluorophenyl groups participate in weak C-H···F hydrogen bonding interactions with neighboring molecules, contributing to crystal stability [27] [8]. π-π stacking interactions between aromatic rings are also observed, with typical interplanar distances of 3.5-4.0 Å [8].

In the mesomorphic phase, X-ray diffraction patterns show characteristic features of liquid crystalline ordering [21]. Sharp reflections at small angles indicate well-defined layer spacing in smectic phases, while broad reflections at wide angles reflect the liquid-like disorder within individual layers [21]. The layer spacing corresponds closely to the extended molecular length, confirming the formation of monolayer smectic structures [21].

Temperature-dependent X-ray diffraction studies reveal the evolution of structural parameters through various phase transitions [21]. The intensity and position of diffraction peaks change systematically with temperature, providing insight into the molecular reorganization processes that occur during phase transitions [21].

Conformational Analysis and Molecular Dynamics

Ring Conformations and Rotational Barriers

The conformational behavior of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester is dominated by the chair conformations of the cyclohexyl rings and the rotational flexibility around specific bonds [5] [28] [29]. Each cyclohexyl ring preferentially adopts the chair conformation, which represents the global energy minimum with minimal angle strain and torsional strain [5].

The chair conformations of the cyclohexyl rings are characterized by alternating axial and equatorial positions for substituents [5]. The energy difference between chair and other conformations (such as boat or twist-boat) is approximately 6-7 kcal/mol, making alternative conformations negligibly populated at ambient temperatures [5] [28]. Ring flipping processes that interconvert chair conformations occur with activation barriers of approximately 10-11 kcal/mol [28].

Rotational barriers around key bonds significantly influence the conformational dynamics of the molecule [29]. The C-C bond connecting the two cyclohexyl rings exhibits restricted rotation due to steric interactions between adjacent ring systems [7]. The barrier to rotation around this central bond is estimated at 3-5 kcal/mol, making rotation feasible at room temperature but with preferred orientations [29].

The ester C-O bond exhibits partial double bond character due to resonance effects, resulting in rotational barriers of 12-15 kcal/mol [29]. This restricted rotation leads to preferred planar conformations that optimize π-electron delocalization between the carbonyl and aromatic systems [29]. Temperature-dependent Nuclear Magnetic Resonance studies can reveal the dynamics of these rotational processes [29].

The pentyl substituent exhibits conformational flexibility along its alkyl chain, with rotation around each C-C bond occurring with barriers of approximately 3 kcal/mol [30]. The preferred conformation is the extended all-trans arrangement, which minimizes steric interactions and maximizes van der Waals contacts in the crystalline state [30].

Intramolecular Interactions

Intramolecular interactions within [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester play crucial roles in determining the preferred molecular conformation and overall stability [27]. The spatial arrangement of functional groups creates opportunities for various non-covalent interactions that influence molecular geometry and energetics [27].

The fluorophenyl ester moiety can participate in intramolecular interactions with other portions of the molecule [27]. The electronegative fluorine atom may engage in weak C-H···F hydrogen bonding interactions with hydrogen atoms on the bicyclohexyl core or pentyl substituent [27]. These interactions, while individually weak (typically 1-3 kcal/mol), can contribute significantly to conformational preferences when multiple contacts are present [27].

The ester carbonyl oxygen represents another site for intramolecular interactions [27]. This oxygen atom can accept hydrogen bonds from appropriately positioned C-H groups, particularly those on the bicyclohexyl framework [27]. The strength of these interactions depends on the geometric arrangement and the acidity of the participating hydrogen atoms [27].

π-electron systems within the molecule, particularly the aromatic ring and the carbonyl group, can participate in π-π or n-π interactions [27]. The spatial relationship between these electron-rich regions influences the overall electronic distribution and may affect spectroscopic properties [27]. Computational studies using density functional theory methods provide detailed analysis of these interaction energies and their geometric dependencies [14].

Steric repulsions also constitute important intramolecular interactions that disfavor certain conformations [30]. The bulky bicyclohexyl core and the pentyl substituent create excluded volume effects that restrict the accessible conformational space [30]. Molecular mechanics calculations can quantify these repulsive interactions and their influence on conformational energetics [14].

Computational Conformational Studies

Computational chemistry methods provide detailed insights into the conformational behavior and energetics of [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester [20] [14]. Density functional theory calculations using appropriate basis sets enable accurate prediction of molecular geometries, conformational energies, and electronic properties [14].

Geometry optimization calculations confirm that the trans,trans stereochemistry represents the global energy minimum, with alternative stereochemical arrangements lying several kcal/mol higher in energy [14]. The optimized molecular geometry shows excellent agreement with experimental crystallographic data, validating the computational approach [14]. Bond lengths, bond angles, and dihedral angles calculated at the B3LYP/6-31G(d,p) level of theory match closely with X-ray diffraction results [14].

Conformational energy surfaces reveal the relative stabilities of different molecular arrangements [14]. Rotation around the central bicyclohexyl C-C bond shows multiple energy minima corresponding to staggered arrangements of the ring systems [14]. The energy barriers between these conformations range from 2-4 kcal/mol, indicating moderate rotational flexibility [14].

Molecular dynamics simulations provide information about thermal motion and conformational fluctuations at finite temperatures [20]. These calculations reveal that the bicyclohexyl rings maintain their chair conformations throughout typical simulation timescales, confirming their conformational stability [20]. The pentyl substituent exhibits significant flexibility, sampling various extended and partially folded conformations [20].

Computational MethodBasis SetConformational Energy Range (kcal/mol)Key Findings
B3LYP6-31G(d,p)0-15Trans,trans global minimum
MP2cc-pVTZ0-12Ester rotation barriers 12-15
DLPNO-CCSD(T)cc-pVTZ0-10High-accuracy reference values
Molecular DynamicsMMFF94Thermal fluctuationsRing stability confirmed

The electronic structure calculations provide insights into charge distribution and molecular electrostatic properties [14]. The fluorine atom carries a significant negative charge (-0.3 to -0.4 e), while the carbonyl carbon exhibits partial positive character (+0.4 to +0.5 e) [14]. These charge distributions influence intermolecular interactions and may affect liquid crystalline properties [14].

Synthetic Routes and Strategies

3.1.1 Esterification Reactions with 4-Fluorophenol

The target ester is most directly obtained by a two-step sequence:

  • Activation of trans-4′-pentyl-[1,1′-bicyclohexyl]-4-carboxylic acid with thionyl chloride between sixty and eighty degrees Celsius to give the corresponding acid chloride in quantitative yield [1].
  • Nucleophilic acyl substitution with four-fluorophenol in pyridine or triethylamine at twenty-five to forty degrees Celsius for twelve to sixteen hours, affording the ester in fifty-eight to seventy-three percent isolated yield after ethanol recrystallisation [1].

Alternative acyl-activation using oxalyl chloride or in-situ acyl fluoride generation with pentafluoropyridine shortens reaction time and lowers the temperature to ambient conditions while maintaining yields above seventy percent [2].

| Representative esterification parameters | Acid-activation reagent | Coupling base | Temperature / °C | Time / h | Isolated yield / % |
|—|—|—|—|—|—|
| Standard two-step (patent example) | Thionyl chloride | Pyridine | 25 – 40 | 12 – 16 | 58–73 [1] |
| Acyl fluoride variant | Pentafluoropyridine | 4-Dimethylaminopyridine | 20 – 25 | 3 | 71–79 [2] |

3.1.2 Construction of the Bicyclohexyl Backbone

The 1,1′-bicyclohexyl core is most efficiently assembled by palladium-catalysed carbon–carbon coupling:

  • Suzuki–Miyaura cross-coupling between trans-4-bromocyclohexyl boronic esters and trans-4-chlorocyclohexyl partners delivers trans-1,1′-bicyclohexyl derivatives in eighty-five to ninety-two percent yield at seventy to ninety degrees Celsius using palladium dibenzylideneacetone with a dialkylbiaryl-phosphine ligand and aqueous potassium phosphate [3] [4].

  • Continuous-flow Suzuki coupling in a silicon-carbide micro-reactor (residence time five minutes, seventy degrees Celsius, eight bar carbon-dioxide pressure) maintains conversions above ninety-five percent and space–time yields of 1.2 kg L⁻¹ h⁻¹ [5] [6].

3.1.3 Palladium-Catalysed Coupling Approaches

Ligand tuning markedly influences catalyst longevity: phosphite- or phosphine-oxide-based systems sustain catalytic turnover numbers above three thousand when cyclohexyl halides are electronically neutral [3]; β-cyclodextrin-anchored palladium operating in water-ethanol biphasic flow exhibits an experimentally determined activation energy of fifty kilojoules per mole, eight to ten kilojoules lower than comparable batch protocols, confirming oxidative addition as the rate-determining event [7].

3.1.4 Suzuki–Miyaura Cross-Coupling Applications

Broad-scope cross-coupling of sterically demanding cyclohexyl electrophiles proceeds cleanly under nickel-bis(tricyclohexylphosphine) catalysis at one hundred and ten degrees Celsius, providing an economical base-metal alternative for industrial manufacture [8]. Catalyst recycling in packed columns enables seven consecutive cycles without appreciable yield loss (cumulative leaching < 10 ppm) [7].

3.1.5 Ullmann Coupling Methodologies

Copper-mediated aryl–aryl and aryl–oxygen bond formation is a complementary route when palladium cost is prohibitive. Using copper(I) iodide with picolinic acid in dimethyl sulfoxide at ninety to one hundred and ten degrees Celsius, sterically hindered bicyclohexyl ethers form in eighty-to-ninety percent yield under atmospheric pressure [9]. Mechanistic studies show first-order dependence on aryl halide, phenol and copper concentration, with catalyst deactivation minimized by α-amino-acid ligands that stabilise the putative copper(III) intermediate [10].

| Selected coupling platforms for constructing the bicyclohexyl scaffold | Metal / ligand | Solvent | Temperature / °C | Yield / % |
|—|—|—|—|—|
| Palladium / dialkyl-biaryl-phosphine | Toluene–water | 80 | 90 [3] |
| β-Cyclodextrin-palladium (flow) | Water–ethanol | 70 | 95 [7] |
| Nickel bis(tricyclohexylphosphine) | Toluene | 110 | 88 [8] |
| Copper(I) iodide / picolinic acid | Dimethyl sulfoxide | 100 | 85 [9] |

Reaction Conditions Optimisation

3.2.1 Temperature and Pressure Parameters

Acid-chloride formation proceeds optimally at sixty to eighty degrees Celsius under ambient pressure [1]. Suzuki couplings operate between seventy and one hundred and forty degrees Celsius; increasing temperature beyond one hundred degrees Celsius accelerates oxidative addition but also raises protodeboronation rates, lowering isolated yields by up to fifteen percent [3] [7]. Continuous-flow operation under five to eight bar back-pressure maintains solvent boiling points and provides homogeneous mixing at reduced residence times [5].

3.2.2 Solvent Selection and Effects

Non-polar solvents such as toluene favour trans-selectivity in bicyclohexyl coupling, whereas polar aprotic solvents such as N,N-dimethylformamide enhance catalyst solubility for Ullmann etherification but accelerate copper colloid formation if moisture is present [11] [9]. Dimethyl sulfoxide combined with tripotassium phosphate affords the highest turnover frequency (580 h⁻¹) for copper-catalysed ether formation due to efficient deprotonation of phenolic oxygen [9].

3.2.3 Catalyst Systems Evaluation

Comparative assessment (Table 3) shows that ligand-free copper nanoparticles lose forty percent activity after two cycles because of sintering [11], whereas copper single-atom sites immobilised on ligand-modified carbon retain ninety-four percent of initial activity over five recycles and lower residual metal in product to below one part per million [12]. Palladium loadings can be reduced to 0.05 mole percent in flow without compromising conversion owing to improved mass transfer [5].

| Catalyst family | Turnover number | Recyclability (cycles) | Residual metal / ppm |
|—|—|—|—|
| Copper nanoparticle | 1200 | 2 | 45 [11] |
| Copper single-atom on carbon | 3100 | 5 | < 1 [12] |
| β-Cyclodextrin-palladium | 2800 | 4 | 3 [7] |

3.2.4 Reaction Kinetics and Yield Optimisation

Reaction-progress kinetic analysis of the Ullmann amination analogue revealed a first-order rate in both aryl iodide and piperidine, negative order in base, and linear dependence on copper concentration [10]. Applying these findings to the phenolic variant allowed base loading to be lowered from two to one equivalent, boosting isolated yield of the fluorophenyl ester by eight percentage points and cutting copper contamination in the mother liquor by thirty percent [10].

Purification and Isolation Techniques

3.3.1 Chromatographic Purification Methods

Silica-gel flash chromatography using hexane–ethyl acetate gradients separates the desired ester from unreacted four-fluorophenol; final polishing on chelating resin removes residual palladium or copper to below five parts per million in a single pass [7].

3.3.2 Recrystallisation Protocols

Slow cooling of ethanol solutions from fifty to ten degrees Celsius affords colourless needles of the ester with ninety-nine percent chromatographic purity and recovery above eighty percent [1].

3.3.3 High-Purity Isolation Challenges

Liquid-crystal applications demand contaminants below fifty parts per billion; persistent trace metals can alter dielectric anisotropy and environmental persistence [13]. Solid-supported catalysts [12] and supercritical-carbon-dioxide extractions [5] have therefore become standard to minimise residual metals and solvent footprints.

Scale-Up and Industrial Production Considerations

3.4.1 Continuous-Flow Reactor Applications

Micro-structured reactors equipped with silicon-carbide channels have enabled kilogram-per-day synthesis of the bicyclohexyl ester. Under seventy degrees Celsius, eight bar pressure and five-minute residence time, conversions exceed ninety-five percent with volumetric productivities ten-fold higher than stirred-tank processing while maintaining catalyst integrity over forty hours [5] [6]. Continuous-flow heterogeneous esterification using a modified zirconia–alumina catalyst achieves ninety-eight percent steady-state conversion for over one hundred hours on stream [14].

3.4.2 Cost-Efficiency Analysis

Replacing palladium with copper lowers catalyst cost by ninety-five percent but may increase purification expenses if metal removal is required. Flow processing reduces solvent consumption by forty percent and energy input by twenty-two percent compared with batch heating at reflux, bringing overall manufacturing cost down by approximately eighteen percent on a kilogram scale [5] [14].

3.4.3 Green Chemistry Implementation Strategies

Key sustainability measures include:

  • Use of water–ethanol or supercritical carbon-dioxide media for Suzuki couplings, eliminating halogenated solvents and decreasing life-cycle greenhouse-gas emissions by twenty-eight percent [7] [5].
  • Adoption of ligand-free or bio-derived ligands (for example β-cyclodextrin) [7].
  • Integration of catalyst-capture cartridges to enable metal reuse and comply with regulatory limits for electronic-grade liquid-crystal monomers [12].

XLogP3

8.7

Dates

Last modified: 08-16-2023

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